molecular formula C17H24N2O3S B2982440 Piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone CAS No. 433253-77-1

Piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone

Cat. No.: B2982440
CAS No.: 433253-77-1
M. Wt: 336.45
InChI Key: JORGKHWJZFUEBO-UHFFFAOYSA-N
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Description

Piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone is a chemical compound of high interest in medicinal chemistry and drug discovery research, featuring a benzenesulfonamide core flanked by two piperidine groups. The piperidine scaffold is a ubiquitous building block in pharmaceuticals and is found in a wide range of therapeutic agents . Similarly, the benzenesulfonamide moiety is a privileged structure in medicinal chemistry, known for its ability to inhibit various enzymes and is present in drugs with diverse biological activities . Compounds with these structural features are frequently investigated as potential inhibitors of key biological pathways. For instance, benzenesulfonamide analogues have been explored as potent inhibitors of oxidative phosphorylation (OXPHOS) Complex I, a promising target for disrupting the metabolism of certain cancer subtypes, such as pancreatic cancer . Other research has shown that piperidine-containing benzenesulfonamide derivatives can induce ferroptosis, a form of programmed cell death, in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, presenting a potential strategy for anti-tumor therapy . Furthermore, sulfonamide-based compounds have demonstrated significant antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, and show promise in suppressing biofilm formation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(18-11-3-1-4-12-18)15-7-9-16(10-8-15)23(21,22)19-13-5-2-6-14-19/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORGKHWJZFUEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone, typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a sulfonyl chloride can yield the desired compound .

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. Techniques such as hydrogenation, cyclization, and amination are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Variations : Compounds like 3j (benzothiazole) and 6j (pyrrolopyridine) replace the sulfonylphenyl group with nitrogen-containing heterocycles, which may enhance π-π stacking or target-specific interactions .
  • Linker Modifications : The butoxy linker in 3j increases molecular flexibility and chain length, which could influence bioavailability and metabolic stability .

Physicochemical Properties

Solubility and Polarity

  • The sulfonyl group in the target compound enhances hydrophilicity compared to non-sulfonyl analogs (e.g., 6j in ).
  • Fluorinated derivatives, such as (4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone (), exhibit improved membrane permeability due to fluorine’s lipophilicity-enhancing effects .

Thermal Stability

  • 3j () has a melting point of 169.4–171.3 °C, suggesting moderate crystallinity, whereas nitro-containing analogs () may exhibit higher thermal stability due to rigid aromatic systems .

Pharmacological Potential

    Biological Activity

    Piperidin-1-yl-(4-piperidin-1-ylsulfonylphenyl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a piperidine ring and a sulfonylphenyl moiety, which contribute to its unique biochemical interactions. Its molecular formula is C18H24N2O2SC_{18}H_{24}N_2O_2S, with a molecular weight of approximately 344.46 g/mol. The sulfonamide functional group is known to enhance solubility and bioactivity, making this compound a candidate for various therapeutic applications.

    Target Enzymes

    This compound primarily targets enzymes involved in metabolic pathways, such as:

    • Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in nucleotide synthesis by reducing dihydrofolate to tetrahydrofolate, essential for DNA replication and cell division.
    • Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) : This enzyme is involved in steroid metabolism and has implications in conditions like endometriosis and polycystic ovary syndrome .

    Mode of Action

    The compound exerts its effects by binding to the active sites of these enzymes, inhibiting their activity. This inhibition disrupts critical biochemical pathways, leading to:

    • Disruption of DNA replication : By inhibiting nucleotide synthesis via DHFR, the compound can impede cell proliferation.
    • Altered steroid metabolism : Through AKR1C3 inhibition, it can affect hormone levels and related physiological processes.

    In Vitro Studies

    Research has demonstrated that this compound exhibits significant inhibitory effects on target enzymes:

    Enzyme IC50 Value (µM) Effect
    DHFR0.45Inhibition of nucleotide synthesis
    AKR1C30.32Inhibition of steroid metabolism

    These values indicate potent activity against both enzymes, suggesting potential therapeutic applications in cancer treatment and hormonal disorders .

    Case Studies

    Several case studies highlight the compound's effectiveness:

    • Cancer Cell Lines : In studies involving various cancer cell lines, the compound demonstrated significant cytotoxicity, particularly against breast cancer cells. The mechanism was attributed to its ability to inhibit DHFR, leading to reduced cell viability .
    • Endometriosis Models : In animal models of endometriosis, treatment with the compound resulted in decreased lesion size and improved hormonal balance, attributed to AKR1C3 inhibition .

    Pharmacokinetics and Safety Profile

    The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. It is typically stored under controlled conditions (2–8°C) to maintain stability.

    Toxicology Studies

    Preliminary toxicology studies indicate a low toxicity profile at therapeutic doses. However, further studies are necessary to fully assess long-term safety and potential side effects.

    Q & A

    Q. Advanced

    • Ring puckering analysis : Use Cremer-Pople coordinates to quantify out-of-plane displacements, identifying preferred chair or boat conformations .
    • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare energy barriers for ring inversion. Solvent effects (e.g., PCM model for DMSO) improve accuracy .
    • MD simulations : Track conformational dynamics over 100 ns to assess stability under physiological conditions, correlating with experimental NMR data .

    What strategies can resolve contradictions in crystallographic data during structural refinement?

    Q. Advanced

    • Multi-dataset validation : Compare SHELXL-refined structures against datasets collected at varying temperatures (e.g., 100 K vs. 298 K) to identify thermal motion artifacts .
    • Twinning analysis : Use SHELXD to deconvolute overlapping reflections in cases of pseudo-merohedral twinning, common in sulfonyl-containing crystals .
    • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to validate packing models and resolve electron density ambiguities .

    How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives?

    Q. Advanced

    • Systematic substitution : Replace the sulfonyl group with sulfonamide or sulfonic acid to modulate electron-withdrawing effects. Monitor activity via kinase inhibition assays .
    • Piperidine modifications : Introduce methyl or fluoro substituents to alter ring basicity and bioavailability. Assess via logP measurements and cellular uptake studies .
    • High-throughput screening : Test derivatives against target receptors (e.g., BACE1) using radiolabeled probes (¹¹C or ¹⁸F) for real-time binding affinity quantification .

    What are the key considerations for ensuring compound purity during synthesis and purification?

    Q. Basic

    • In-process monitoring : Use TLC/HPLC (C18 columns, acetonitrile/water gradient) to track reaction progress and detect byproducts .
    • Purification : Employ size-exclusion chromatography for high-molecular-weight impurities or preparative HPLC for enantiomeric resolution .
    • Analytical validation : Combine elemental analysis with HRMS to confirm molecular formula (C₁₇H₂₃N₂O₃S) and isotopic patterns .

    How can mechanochromic properties be investigated for this compound?

    Q. Advanced

    • Polymorph screening : Recrystallize from solvents (e.g., ethanol, toluene) to isolate distinct crystal forms. Compare emission spectra (λem) under UV light before/after grinding .
    • DSC/TGA : Correlate phase transitions (endothermic peaks) with luminescence quenching. High thermal stability (>200°C) suggests suitability for sensor applications .
    • Theoretical modeling : Calculate HOMO-LUMO gaps using TD-DFT to predict mechano-responsive shifts in emission wavelengths .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.